Product packaging for Chromafenozide(Cat. No.:CAS No. 143807-66-3)

Chromafenozide

Cat. No.: B1662869
CAS No.: 143807-66-3
M. Wt: 394.5 g/mol
InChI Key: HPNSNYBUADCFDR-UHFFFAOYSA-N
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Description

Chromafenozide ( 143807-66-3) is a non-steroidal ecdysteroid agonist belonging to the dibenzoylhydrazine class of insecticides . It functions as a molting hormone agonist, specifically mimicking the action of 20-hydroxyecdysone. Upon ingestion by target insects, it binds to the ecdysone receptor (EcR) complex, forcing an incomplete and lethal molt, which makes it a highly effective insect growth regulator . This compound exhibits high potency and specificity against a broad range of lepidopteran pests (caterpillars), including species from the Spodoptera genus, while demonstrating low toxicity to non-lepidopterous species, such as pollinators, predators, and parasitoids . Its selective activity and favorable environmental profile make it an ideal agent for Integrated Pest Management (IPM) programs and related ecological research . This compound is used in agriculture on various crops, including fruits like apples and strawberries, vegetables like cabbage and lettuce, rice, and tea, for the control of pests like rice borers, leaf rollers, armyworms, and the cotton bollworm . This high-purity analytical standard is essential for researchers conducting accurate residue analysis in food and environmental matrices to ensure compliance with regulatory limits . It is suitable for use in quality control and assurance applications, as well as in various analytical techniques, including HPLC . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N2O3 B1662869 Chromafenozide CAS No. 143807-66-3

Properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSNYBUADCFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057976
Record name Chromafenozide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143807-66-3
Record name 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromafenozide [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromafenozide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
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Record name CHROMAFENOZIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of chromafenozide follows a modular approach to construct its diacylhydrazine backbone. Key steps involve the sequential acylation of hydrazine derivatives and the introduction of substituted aromatic groups.

Preparation of 3-Acylaminoethyl Benzoates

The synthesis begins with the reaction of 3-aminoethyl benzoate and acyl chlorides (R₁COCl) in chloroform under reflux conditions. For instance, 3-acylaminoethyl benzoates (1a–1g ) are synthesized by dropwise addition of acyl chlorides to a chilled solution of 3-aminoethyl benzoate, followed by refluxing for 2 hours. Yields typically range from 85% to 95%.

Formation of 3-Acylaminobenzoyl Hydrazines

The ester group in 1a–1g is hydrolyzed using hydrazine hydrate in ethanol under reflux to yield 3-acylaminobenzoyl hydrazines (2a–2g ). This step achieves 80–95% efficiency, with the hydrazine moiety serving as the nucleophile for subsequent acylations.

Diacylhydrazine Derivative Synthesis

This compound’s core structure is assembled by reacting 2a–2g with substituted benzoyl chlorides (R₂COCl) in tetrahydrofuran (THF) at 0°C. Sodium hydroxide is used to scavenge HCl, and the product is recrystallized from dimethylformamide (DMF) and water. For example, N-(4-fluoro-3-phenoxy)benzoyl-3-(3-phenoxybenzoylamino)benzoyl hydrazine (3d ) is obtained in 72.6% yield, confirmed via HR-ESI-MS and ¹H-NMR.

Table 1: Key Reaction Conditions for this compound Synthesis
Step Reagents/Conditions Yield (%)
Acylation of amine R₁COCl, CHCl₃, reflux 85–95
Hydrazine hydrolysis NH₂NH₂·H₂O, ethanol, reflux 80–95
Diacylhydrazine formation R₂COCl, THF, 0°C, NaOH 70–75

Formulation Strategies for Agricultural Applications

This compound’s efficacy depends on its formulation stability and bioavailability. Water-based emulsions are preferred for reduced environmental impact.

Oil-in-Water Emulsion Preparation

A patented method involves dissolving this compound technical material (95% purity) in solvents like xylene or Solvesso200 to form an oil phase. Simultaneously, emulsifiers (e.g., castor oil polyoxyethylene ether), stabilizers (e.g., ethylene glycol), and antioxidants are mixed with deionized water to create the aqueous phase. The oil phase is gradually added to the water phase under high-shear mixing (6,000 rpm), resulting in stable emulsions with 10–15% active ingredient content.

Table 2: Composition of this compound Water Emulsion
Component Function Concentration (wt%)
This compound Active ingredient 10–15
Xylene/Solvesso200 Solvent 10–15
Castor oil POE ether Emulsifier 2–3
Ethylene glycol Stabilizer 4–5
Antioxidant 264 Oxidative protection 1–2

Analytical Characterization and Quality Control

Residue Analysis in Crops

This compound residues in lettuce and perilla leaves are quantified using LC-MS/MS with a QuEChERS extraction method. Recoveries range from 80.6% to 107.9%, with method limits of quantification (MLOQ) at 0.01 mg/kg. Dissipation studies show half-lives of 1.69 days in lettuce and 6.30 days in perilla, influencing pre-harvest interval (PHI) recommendations.

Structural Elucidation

High-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (¹H-NMR) confirm this compound’s structure. For 3d , the molecular ion [M+H]⁺ at m/z 562.1777 (C₃₃H₂₅FN₃O₅) and aromatic proton integrations (δ 7.08–8.55 ppm) validate the diacylhydrazine scaffold.

Chemical Reactions Analysis

Thermal Decomposition

Chromafenozide undergoes decomposition under extreme thermal conditions. Safety data sheets indicate that exposure to high temperatures or direct sunlight may produce hazardous byproducts, including carbon monoxide (CO) , carbon dioxide (CO₂) , and nitrogen oxides (NOₓ) . These reactions are critical for assessing industrial handling risks and environmental persistence.

Key decomposition pathways (based on SDS data):

ConditionProductsSource
High temperaturesCO, CO₂, NOₓ
Direct sunlightDegradation products

Solubility and Partitioning Behavior

The compound’s solubility and partitioning properties dictate its environmental fate and biological availability.

Solubility data (20°C):

SolventSolubility (g/L)Source
Toluene0.32
Dichloromethane>336
Acetone186
Ethanol173
Water1.12 mg/L

The log Pow (n-octanol/water partition coefficient) of 2.7 indicates moderate lipophilicity, favoring partitioning into organic phases . This property influences bioaccumulation and formulation stability.

Biochemical Interactions in Target Organisms

This compound disrupts insect molting processes by mimicking ecdysone, triggering premature apoptosis in lepidopteran larvae. Studies reveal enzymatic and morphological effects:

  • Chitin synthesis inhibition :

    • Chitinase activity decreased by 4.68% in treated larvae .

    • N-acetylglucosamine levels reduced by 26.91% , affecting cuticle formation .

  • Haemocyte alterations :

    • Dose-dependent changes in granulocytes, plasmatocytes, and spherulocytes, including cell wall rupture and cytoplasmic dispersion .

    • Total haemocyte count (THC) fluctuated with concentration and exposure time .

Enzymatic effects (C. carnea larvae):

ParameterControlTreated (LC₅₀)% Change
Total protein100%77.47%-22.53%
Phenoloxidase100%53.96%-46.04%
Chitinase100%95.32%-4.68%
N-acetylglucosamine100%73.09%-26.91%

Stability in Formulations

This compound’s stability in agricultural formulations is critical for efficacy. The compound exhibits:

  • No hazardous reactions under standard conditions .

  • Incompatibility with strong oxidizing agents, requiring careful formulation design .

  • Light sensitivity , necessitating UV protection in storage .

Environmental Persistence

With low aqueous solubility (1.12 mg/L) and moderate volatility, this compound demonstrates persistence in soil and aquatic systems . Its lipophilic nature (log Pow 2.7) suggests potential bioaccumulation in organic-rich environments, though no specific degradation pathways are detailed in available studies.

Scientific Research Applications

Insecticidal Applications

Chromafenozide is predominantly used as an insecticide due to its specific action on lepidopteran pests. Its mode of action involves mimicking the natural hormone ecdysone, which regulates molting and development in insects.

Efficacy Against Target Pests

  • Target Species : this compound is effective against various lepidopteran species, including caterpillars of moths and butterflies. It disrupts their growth and development, leading to mortality.
  • Field Studies : Research has shown that this compound effectively reduces pest populations in crops such as apples and strawberries. A study demonstrated its dissipation and residual levels in strawberries, confirming its safety for human consumption when applied according to guidelines .

Impact on Non-target Organisms

While this compound is effective against target pests, its impact on non-target organisms has been assessed to ensure ecological safety.

Toxicity Studies

  • Subchronic Toxicity : Studies conducted on mammals, including rats and mice, indicated that this compound has a low potential for toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 1000 ppm for both genders in rats .
  • Effects on Beneficial Insects : Research involving Chrysoperla carnea (green lacewing) showed that this compound affects egg incubation periods and larval development but also indicated a significant reduction in malformation rates compared to untreated controls .

Food Metabolism and Antifeedant Activity

This compound not only acts as a growth regulator but also influences feeding behavior in insects.

Feeding Behavior Studies

  • Antifeedant Properties : this compound exhibited weak antifeedant activity at lower doses but acted as a phagostimulant at higher doses in Schistocerca gregaria (desert locust) nymphs. This dual effect suggests its potential utility in managing pest feeding behavior while minimizing crop damage .
  • Metabolic Effects : The compound has been shown to enhance food assimilation rates in treated nymphs, indicating a complex interaction between growth regulation and feeding .

Case Studies and Research Findings

Several studies have documented the practical applications and effects of this compound in agricultural settings.

Field Trials

  • In field trials conducted on apple orchards, this compound significantly reduced pest populations without adversely affecting beneficial insects or the overall ecosystem .

Laboratory Studies

  • Laboratory studies confirmed that this compound does not induce chromosome aberrations or DNA damage in cultured cells, reinforcing its safety profile for use in agriculture .

Data Summary Table

Application AreaFindingsReferences
Insecticidal EfficacyEffective against lepidopteran pests
ToxicityNOAEL of 1000 ppm; low toxicity observed
Feeding BehaviorWeak antifeedant at low doses; phagostimulant at high doses
Environmental ImpactMinimal effect on beneficial insects

Comparison with Similar Compounds

Chromafenozide belongs to the diacylhydrazine (DAH) class of ecdysone agonists, which includes tebufenozide, methoxyfenozide, and halofenozide. These compounds share structural and functional similarities but differ in selectivity, persistence, and application.

Chemical Structure and Mode of Action

All DAHs mimic 20-hydroxyecdysone (20E), binding to the ecdysone receptor (EcR) and disrupting insect molting. However, structural variations influence their binding affinity and species specificity:

Compound Key Structural Features Target Pests Binding Affinity (vs. 20E)
This compound Chromane ring with 3,5-dimethylbenzoyl group Lepidoptera High affinity
Tebufenozide Tert-butyl group and 4-ethylbenzoyl moiety Lepidoptera Moderate affinity
Methoxyfenozide Methoxy substitution on benzoyl ring Lepidoptera, some mites High affinity
Halofenozide Halogenated benzoyl group Coleoptera, Lepidoptera Broad-spectrum

This compound uniquely enters cells without requiring the ecdysone importer (EcI), unlike 20E, enhancing its efficacy in certain environments .

Efficacy and Residual Characteristics

Residual dissipation and half-lives vary across compounds and crops:

Compound Half-Life (Days) in Crops Dissipation Rate (% in 7 Days) Key Crops Studied
This compound 1.69 (lettuce), 6.30 (perilla), 3.5 (tomato) 95.52% (lettuce), 61.27% (perilla) Lettuce, perilla, tomato
Tebufenozide 5.64 (cucumber), 3.0 (eggplant), 5–6 (apple) ~80–90% (varies by crop) Cucumber, eggplant, apple
Methoxyfenozide 5–6 (apple), 5.0 (tea) ~75–85% (varies by crop) Apple, tea
Halofenozide Not reported Not reported Broad-acre crops

This compound degrades rapidly in leafy vegetables (e.g., lettuce) but persists longer in crops with hairy surfaces (e.g., perilla) due to adhesion . Its first-order dissipation kinetics ensure predictable residue decline .

Toxicity Profiles:
Compound Mammalian Toxicity (Oral LD₅₀) Ecotoxicity (Fish LC₅₀, mg/L) ADI (mg/kg/day)
This compound >5,000 mg/kg (rat) >1.0 (carp) 0.27
Tebufenozide >5,000 mg/kg (rat) >3.0 (rainbow trout) 0.02
Methoxyfenozide >5,000 mg/kg (rat) >4.4 (carp) 0.10
Halofenozide >5,000 mg/kg (rat) >1.2 (carp) 0.10

This compound’s theoretical maximum daily intake (TMDI) in lettuce and perilla is 3.43%, well below the 80% safety threshold . However, it lacks authorized uses in the EU, necessitating strict enforcement against illegal residues .

Environmental Impact and Metabolism

  • Plant Metabolism: this compound remains largely unchanged in plants, with minor photolytic degradation products . Similar stability is observed in tebufenozide .
  • Soil Degradation: this compound degrades in 22–136 days in soil, depending on moisture and microbial activity . Tebufenozide persists longer (30–150 days) due to higher hydrophobicity .
  • Non-Target Safety: All DAHs exhibit low toxicity to birds, bees, and beneficial arthropods, supporting IPM compatibility .

Biological Activity

Chromafenozide is a novel insect growth regulator (IGR) that belongs to the dibenzoylhydrazine class of compounds. It has been primarily developed for the control of lepidopteran pests, particularly those affecting agricultural crops such as rice, tea, and various fruit trees. This compound acts by mimicking the natural molting hormone (ecdysteroid) in insects, disrupting their growth and development.

This compound functions as a molt-inhibiting agent . It binds to the ecdysteroid receptor, leading to interference in the molting process of susceptible insects. This results in various physiological and biochemical changes that ultimately lead to mortality or reduced fitness in target pest populations.

Selectivity

The biological activity of this compound is notably selective for lepidopteran larvae. Studies have shown minimal effects on non-target organisms, making it a promising candidate for integrated pest management strategies. Its selectivity is attributed to the specific interaction with the ecdysteroid receptors that are predominantly present in lepidopteran species.

Toxicological Studies

1. Impact on Pectinophora gossypiella

A significant study evaluated the effects of this compound on the pink bollworm (Pectinophora gossypiella). The lethal concentration (LC50) values were found to be 62.24 ppm for eggs treated with this compound compared to untreated controls at 93.34 ppm. The study highlighted a reduction in hatchability and increased malformation rates among larvae fed on treated eggs .

2. Effects on Chrysoperla carnea

Another study investigated this compound's effects on the predator Chrysoperla carnea. The results indicated substantial biochemical changes, including:

  • Total Protein Content : Decreased by 22.53% compared to controls.
  • Phenoloxidase Activity : Reduced by 46.04%, which is critical for melanin production during cuticle formation.
  • Chitinase and N-acetylglucosamine Levels : Showed reductions of 4.68% and 26.91%, respectively .

These findings suggest that while this compound effectively targets pest species, it may also have indirect effects on beneficial predators.

Environmental Impact

This compound has been assessed for its environmental persistence and toxicity. It has shown low bioaccumulation potential and rapid degradation in soil, which minimizes long-term ecological risks . Furthermore, its application does not significantly impact non-target aquatic organisms or beneficial insects when used according to recommended guidelines.

Data Summary

ParameterControl (mg/g.b.wt)Treated (mg/g.b.wt)% Change
Total Protein18.2014.10-22.53
Phenoloxidase (O.D. unit x103/min/g.b.wt)5088.892745.89-46.04
Chitinase (µg NAGA/min/g.b.wt)1271.561211.00-4.68
N-acetylglucosamine (µg NAGA/g.b.wt)651.33476.00-26.91

Q & A

Q. What is the molecular structure of Chromafenozide, and how does it correlate with its insecticidal activity?

this compound (C₂₄H₃₀N₂O₃) is a diacylhydrazine insect growth regulator with a molecular weight of 394.5066 g/mol. Its IUPAC name is N'-tert-butyl-N'-[(3,5-dimethylphenyl)carbonyl]-5-methyl-3,4-dihydro-2H-1-benzopyran-6-carbohydrazide. The structure includes a chromane backbone, a 3,5-dimethylbenzoyl group, and a tert-butyl hydrazide moiety, which collectively enable binding to insect ecdysone receptors, disrupting molting and metamorphosis . Computational modeling (e.g., QSPR or quantum chemistry) can predict its bioactivity based on electron distribution and steric effects in the aromatic and hydrazide regions .

Q. What are the established synthetic pathways for this compound?

The synthesis involves sequential reactions starting with 6-t-butyl-m-cresol, which undergoes etherification, Friedel-Crafts acylation, halogenation, and cyclization. Key intermediates include acryloyl chloride and 3,5-dimethylbenzoic acid derivatives. Catalytic hydrogenation and amide bond formation with tert-butyl hydrazine are critical for final structure assembly. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like uncyclized intermediates or over-halogenated byproducts .

Q. How is this compound’s insecticidal efficacy quantified in laboratory settings?

Abbott’s formula (% control = 100(X - Y)/X, where X = survival in untreated controls and Y = survival in treated samples) is widely used to normalize mortality data against natural death rates. Probable errors for X and Y should be calculated to assess statistical significance (e.g., differences >3× probable error indicate treatment effects). Dose-response curves (e.g., LC₅₀/LC₉₀) are generated using probit or logit analysis .

Advanced Research Questions

Q. How should researchers design dose-response experiments to account for species-specific variations in this compound sensitivity?

Experimental Design:

  • Use a hierarchical testing approach : Start with broad dose ranges (e.g., 10–150 µg/nymph) on model species (e.g., Schistocerca gregaria), then refine for target pests .
  • Monitor sublethal effects (e.g., molting disruption, feeding inhibition) alongside mortality. Parameters like Relative Consumption Rate (RCR) and Approximate Digestibility (AD) reveal metabolic impacts .
  • Include positive controls (e.g., tebufenozide) and account for environmental variables (temperature, humidity) using factorial designs .

Q. How can contradictory growth rate (GR) data from this compound exposure be resolved?

In S. gregaria nymphs, GR showed non-linear trends (8.4% at 10 µg, 10.9% at 100 µg, 9.4% at 150 µg vs. 9.3% in controls). To address this:

  • Perform post-hoc power analysis to determine if sample sizes were adequate to detect dose-dependent effects.
  • Evaluate sex-specific responses : Male nymphs may exhibit higher GR variability due to hormonal differences.
  • Use multivariate regression to disentangle interactions between GR, RCR, and assimilation efficiency .

Q. What analytical methods are recommended for tracking this compound residues in agricultural systems?

  • Plant Metabolism : Use ¹⁴C-phenyl-labeled this compound in foliar applications (e.g., apples, soybeans) to assess photolysis vs. metabolic degradation. LC-MS/MS detects parent compounds (major residue) and minor photoproducts (e.g., dealkylated derivatives) .
  • Livestock Metabolism : Administer ¹⁴C-Chromafenozide orally to lactating goats; analyze feces (primary excretion route) and milk for residues. Extract metabolites via SPE and identify using high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Protocol Standardization : Follow OECD or EPA guidelines for insect rearing, application methods (e.g., topical vs. dietary), and environmental controls.
  • Data Transparency : Publish raw datasets (e.g., survival rates, metabolic parameters) and analytical codes (e.g., R scripts for Abbott’s formula).
  • Interlab Validation : Collaborate with independent labs to verify LC₅₀ values and residue quantification methods .

Methodological Guidance

Q. What strategies are effective for analyzing this compound’s environmental persistence?

  • Soil Half-Life Studies : Conduct aerobic/anaerobic microcosm experiments with HPLC-UV detection. Adjust pH and organic matter content to simulate regional soil conditions.
  • Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to assess LC₅₀ and teratogenic effects. Apply OECD Test No. 202/203 protocols .

Q. How can conflicting literature on this compound’s mode of action be critically evaluated?

  • Systematic Review : Map hypotheses (e.g., ecdysone receptor agonism vs. JH mimicry) using PRISMA frameworks.
  • Receptor Binding Assays : Compare in vitro EC₅₀ values across insect cell lines (e.g., Sf9 vs. Bm5) via competitive ELISA or fluorescence polarization .

Q. What computational tools are suitable for predicting this compound’s ecotoxicological risks?

  • QSAR Models : Use EPI Suite or TEST to estimate bioaccumulation factors (BCF) and toxicity thresholds.
  • Molecular Docking : Simulate ligand-receptor interactions with Autodock Vina to identify binding affinity variations across species .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Chromafenozide
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Reactant of Route 2
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